Brevifolincarboxylic acid
Overview
Description
Brevifolincarboxylic acid is a polyphenolic compound that has been isolated from various plant species. It is known for its presence in the leaves of Punica granatum, as well as in Flueggea microcarpa and Euphorbia hirta. The compound has been the subject of several studies due to its interesting chemical properties and potential biological activities, such as antiviral and antioxidant effects .
Synthesis Analysis
While the papers provided do not detail a synthetic route for brevifolincarboxylic acid, they do describe its isolation from natural sources. For instance, it has been extracted from the leaves of Punica granatum and Flueggea microcarpa using chromatographic techniques . The compound has also been isolated from Euphorbia hirta, along with its derivatives, through the use of ethanol extraction followed by chromatographic separation .
Molecular Structure Analysis
The molecular structure of brevifolincarboxylic acid has been elucidated using various spectroscopic methods, including NMR spectroscopy. The 1H and 13C NMR spectra of brevifolincarboxylic acid have been recorded and assigned, providing valuable information about its molecular framework . Additionally, the absolute configurations of brevifolincarboxylic acid derivatives have been determined using single-crystal X-ray diffraction analysis and ECD data .
Chemical Reactions Analysis
Brevifolincarboxylic acid and its derivatives have been shown to participate in various chemical interactions. For example, the interaction between brevifolincarboxylic acid and bovine serum albumin has been studied, revealing that the compound binds to the protein through hydrophobic interactions and hydrogen bonding, inducing a conformational change in the protein . Moreover, methyl brevifolincarboxylate, a derivative of brevifolincarboxylic acid, has been found to inhibit the replication of influenza A virus by targeting the PB2 cap-binding domain .
Physical and Chemical Properties Analysis
The physical and chemical properties of brevifolincarboxylic acid have been characterized through various analytical techniques. The compound's interaction with light and its effect on biological systems have been studied using fluorescence, circular dichroism (CD), Fourier transform infrared (FT-IR), and Raman spectroscopy . Additionally, the crystal structure of brevifolincarboxylic acid has been determined, revealing intramolecular hydrogen bonds and a planar structure of the acid molecule . The compound's vasorelaxant effects have also been documented, showing its ability to affect vascular smooth muscle tone .
Scientific Research Applications
Natural Sources and Structure
Brevifolincarboxylic acid has been identified in various natural sources. It was isolated from the leaves of Punica granatum, and its NMR spectral analysis has been documented (Nawwar, Hussein, & Merfort, 1994). Additionally, its crystal structure was described in detail in a study, providing insights into its molecular composition (Lin, Xu, Wang, Qiu, & Chen, 2005).
Isolation and Identification
The isolation and identification of brevifolincarboxylic acid and its derivatives from various plants have been a focus of several studies. For example, it was isolated from Flueggea microcarpa and characterized using NMR data (Gottlieb, Kumar, Sahai, & Ray, 1991). Additionally, 20 new derivatives of brevifolincarboxylic acid were isolated from Euphorbia hirta, with their biological activities evaluated (Yang et al., 2020).
Antioxidant and Antibacterial Properties
Several studies have reported on the antioxidant and antibacterial properties of brevifolincarboxylic acid. For instance, its antioxidant activity was evaluated in a study involving compounds isolated from Chrozophora brocchiana (Hawas, 2007). Additionally, its antibacterial effectiveness was demonstrated in a study involving constituents of Geranium sibiricum L. (Guo, Wang, Li, & Zhu, 1987).
Vasorelaxant Effects
The vasorelaxant effects of methyl brevifolincarboxylate from Phyllanthus niruri were investigated, showing potential implications for cardiovascular health (Iizuka, Moriyama, & Nagai, 2006).
Antisalmonella Activity
Brevifolincarboxylic acid demonstrated moderate antibacterial activity against Salmonella strains, suggesting its potential as an antimicrobial agent (N’guessan et al., 2007).
Isolation Techniques
Advancements in isolation techniques, such as high-speed counter-current chromatography, have facilitated the extraction and purification of brevifolincarboxylic acid, exemplified in a study involving Polygonum capitatum (Chen et al., 2010).
Biomedical Research
In biomedical research, the interaction of brevifolincarboxylic acid with bovine serum albumin was studied to understand its drug-binding mechanisms (Tian et al., 2011). Also, its role as a novel influenza virus PB2 inhibitor was discovered, highlighting its potential in antiviral drug development (Chen et al., 2020).
properties
IUPAC Name |
7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJWMFPFMLRLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brevifolincarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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